molecular formula C10H11N3OS B2621113 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 143540-96-9

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2621113
CAS RN: 143540-96-9
M. Wt: 221.28
InChI Key: FGHLGSXTFQNVMW-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. MPTT has a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to scavenge ROS and to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase and xanthine oxidase. Additionally, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has also been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. In animal studies, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been found to protect against radiation-induced DNA damage and to reduce the severity of inflammatory diseases, such as colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent antioxidant and anti-inflammatory activities. This makes it a valuable tool in the study of oxidative stress and inflammation-related diseases. Additionally, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to have potential applications in cancer research and as a radioprotective agent. However, there are some limitations to using 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments. For example, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research on 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields of research. Finally, more research is needed to evaluate the safety and efficacy of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in clinical settings, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 4-methylphenol with formaldehyde to produce 4-methylbenzyl alcohol. The alcohol is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is cyclized with sodium hydride to produce 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol. The final product can be purified through recrystallization from methanol.

Scientific Research Applications

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been widely used in scientific research due to its unique chemical properties. It has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a valuable tool in the study of oxidative stress and inflammation-related diseases. 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cell lines in vitro. Additionally, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.

properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHLGSXTFQNVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

143540-96-9
Record name 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
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